molecular formula C19H19NO3S B2435747 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide CAS No. 2034256-67-0

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide

Cat. No.: B2435747
CAS No.: 2034256-67-0
M. Wt: 341.43
InChI Key: LWHLGNIEUMXUQR-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a phenoxypropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the phenoxypropanamide moiety is typically added through an amide coupling reaction using reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the phenoxypropanamide structure can contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide is unique due to its combination of a benzothiophene core with a hydroxyethyl group and a phenoxypropanamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-13(23-14-7-3-2-4-8-14)19(22)20-11-17(21)16-12-24-18-10-6-5-9-15(16)18/h2-10,12-13,17,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLGNIEUMXUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CSC2=CC=CC=C21)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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